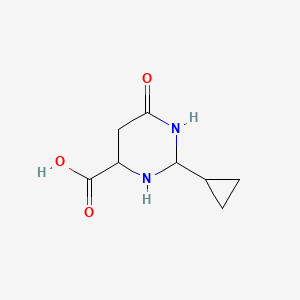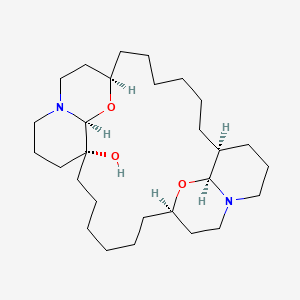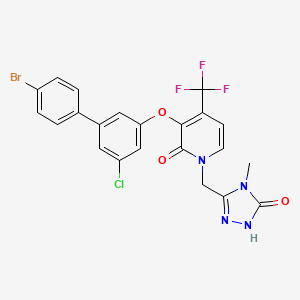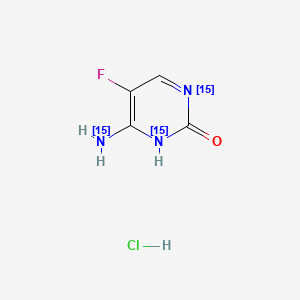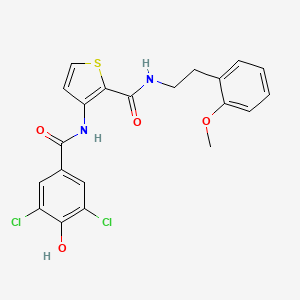
Fmoc-trans-4-fluoro-pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-trans-4-fluoro-pro-OH typically involves the fluorination of proline derivatives followed by Fmoc protection. One common method includes the reaction of trans-4-fluoro-L-proline with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated synthesis equipment and high-purity reagents is common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-trans-4-fluoro-pro-OH undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Protection and Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, allowing for further modifications of the proline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used.
Protection and Deprotection: Bases like piperidine in solvents such as dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of this compound yields trans-4-fluoro-L-proline, which can be further modified .
Scientific Research Applications
Chemistry
Fmoc-trans-4-fluoro-pro-OH is extensively used in peptide synthesis.
Biology
In biological research, fluorinated peptides synthesized using this compound are used to study protein-protein interactions, enzyme mechanisms, and receptor binding .
Medicine
Fluorinated peptides have potential therapeutic applications due to their enhanced stability and bioactivity. This compound is used in the development of peptide-based drugs and diagnostic agents .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a building block for complex organic molecules .
Mechanism of Action
The mechanism of action of Fmoc-trans-4-fluoro-pro-OH involves its incorporation into peptides, where the fluorine atom can influence the peptide’s conformation, stability, and interactions with biological targets. The Fmoc group protects the amino group during synthesis, allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-trans-4-hydroxy-pro-OH: Similar to Fmoc-trans-4-fluoro-pro-OH but with a hydroxyl group instead of fluorine.
Fmoc-trans-4-methyl-pro-OH: Contains a methyl group instead of fluorine.
Fmoc-trans-4-chloro-pro-OH: Contains a chlorine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability and bioactivity compared to its analogs. The fluorine atom’s electronegativity and small size allow for subtle yet significant modifications to the peptide’s properties .
Properties
Molecular Formula |
C20H17FNO4- |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/p-1/t12-,18+/m1/s1 |
InChI Key |
CJEQUGHYFSTTQT-XIKOKIGWSA-M |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Canonical SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



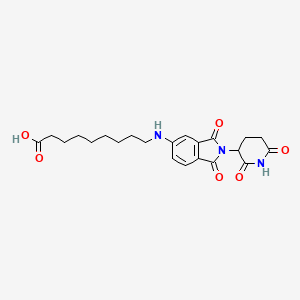
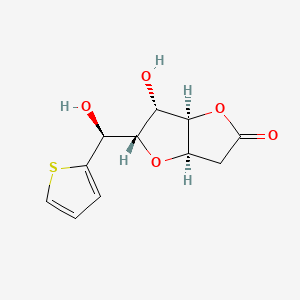
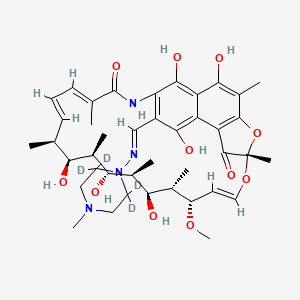
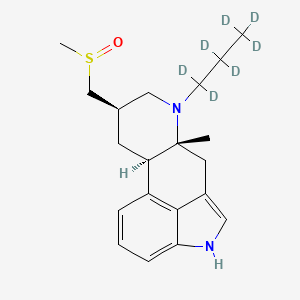
![[(2E,6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-2,6,9,12,15-pentaen-2-yl] 2-(4-benzoylphenyl)propanoate](/img/structure/B12364861.png)
